2,3-Dihydropyrrolo[2,1-b][1,3]thiazole
Description
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole (CAS: 99929-62-1) is a bicyclic heterocyclic compound featuring a partially saturated pyrrole ring fused to a thiazole moiety. Its molecular formula is C₆H₇NS, with a molecular weight of 125.19 g/mol . The compound is synthesized via cyclization reactions involving pyrrole derivatives, such as N-(2-haloethyl)pyrrole, as described in anti-inflammatory drug development by Merck & Co. . The dihydro structure introduces conformational flexibility, distinguishing it from fully aromatic analogs.
Properties
IUPAC Name |
2,3-dihydropyrrolo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-6-7(3-1)4-5-8-6/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJQVNQZXSAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CN21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462890 | |
| Record name | 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99929-62-1 | |
| Record name | 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole can be achieved through several methods, including the modification of thiazole derivatives, modification of other heterocyclic derivatives, and synthesis from acyclic compounds . One common method involves the alkylation and dipolar cycloaddition reactions on the existing pyrrole or thiazole ring . For instance, 5-Aroyl-2-arylmethylidene-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazoles can be synthesized from arylidene derivatives of pyrazolones using a twofold excess of the DMF·POCl3 complex .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of catalysts or microwave irradiation to enhance the efficiency and yield of the synthesis . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrole and thiazole rings, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
2,3-Dihydropyrrolo[2,1-b][1,3]thiazole has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial, antifungal, antioxidant, and antiviral agent . Additionally, it exhibits antipsychotic, anticonvulsant, anti-inflammatory, and antitumor activities, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrrolo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its antitumor activity, where it induces apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Heterocyclic Compounds
Structural and Electronic Comparisons
Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazole derivatives (e.g., 6-biphenyl-4-yl-2,3-dihydroimidazo[2,1-b]thiazole) feature an imidazole ring fused to thiazole. Key differences include:
- Aromaticity : The imidazole ring introduces an additional nitrogen, enhancing hydrogen-bonding capacity and π-π stacking interactions.
- Physicochemical Properties : The biphenyl-substituted derivative (C₁₇H₁₄N₂S) has a higher molecular weight (278.09 g/mol ) and logP (4.32 ) compared to the simpler pyrrolo-thiazole system, suggesting increased lipophilicity .
1,2,3-Triazole-Containing Hybrids
Triazole-pyrrolo hybrids (e.g., 1-(5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)-1-phenylethan-1-ol) incorporate a triazole ring, enabling "click chemistry" applications. Key distinctions:
- Reactivity : Triazoles participate in Huisgen cycloadditions, unlike thiazoles, which are more suited for nucleophilic substitutions .
- Biological Activity: Triazole-dihydropyrimidinone hybrids exhibit anticancer activity (e.g., IC₅₀ values <10 μM against HeLa cells) due to their ability to intercalate DNA .
Thiazolo[3,2-a]benzimidazole
Thiazolo[3,2-a]benzimidazole (CAS: 21224-34-0) fuses benzimidazole with thiazole. Notable contrasts:
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | PSA (Ų) |
|---|---|---|---|---|
| 2,3-Dihydropyrrolo-thiazole | C₆H₇NS | 125.19 | ~1.5* | 28.2 |
| Imidazo[2,1-b]thiazole derivative | C₁₇H₁₄N₂S | 278.09 | 4.32 | 17.8 |
| Triazole-dihydropyrimidinone | C₁₅H₁₄N₆O | 294.31 | 2.1 | 85.6 |
*Estimated via computational tools due to lack of experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
